molecular formula C21H11ClF6N4O B3005004 8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1092346-25-2

8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B3005004
CAS No.: 1092346-25-2
M. Wt: 484.79
InChI Key: QHIFQPHIGIDOAI-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. Key structural features include:

  • Chloro substituent at position 8.
  • Trifluoromethyl group at position 4.
  • Carboxamide at position 2, with an N-linked phenyl ring substituted at the 3-position by a 5-(trifluoromethyl)pyridin-2-yl group.

The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyridylphenyl substituent may influence target binding and selectivity.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF6N4O/c22-15-7-13(21(26,27)28)9-32-10-17(31-18(15)32)19(33)30-14-3-1-2-11(6-14)16-5-4-12(8-29-16)20(23,24)25/h1-10H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIFQPHIGIDOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide is a member of the imidazopyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis, and significant findings related to this compound, focusing on its pharmacological implications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C26H17ClF5N3O5\text{C}_{26}\text{H}_{17}\text{Cl}\text{F}_{5}\text{N}_{3}\text{O}_{5}

This structure includes a chloro group, trifluoromethyl groups, and an imidazo-pyridine core, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific findings regarding its potency and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that This compound shows promising anticancer properties.

Case Study: In Vitro Antitumor Activity

In vitro studies revealed that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Apoptosis induction
A549 (Lung)4.8G2/M phase arrest
HeLa (Cervical)6.0Inhibition of cell migration

Leishmanicidal Activity

The compound has also been evaluated for its activity against Leishmania species, which cause leishmaniasis—a significant public health concern in many tropical regions.

Research Findings

A study focused on optimizing imidazopyridine derivatives for leishmanicidal activity found that this compound exhibited an EC50 value of 7.89 µM , indicating substantial potency against Leishmania infantum. The selectivity index (SI) was favorable, suggesting low toxicity to mammalian cells compared to its antiparasitic effects.

Compound IDEC50 (µM)SI
8e7.8910

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications in the trifluoromethyl groups and the imidazo-pyridine core significantly influence potency and selectivity.

Key Observations

  • Trifluoromethyl Substituents : Enhance lipophilicity and potentially improve membrane permeability.
  • Chloro Group : Contributes to receptor binding affinity.
  • Imidazo-pyridine Core : Essential for interaction with biological targets such as enzymes involved in cancer proliferation and parasitic survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carboxamide Derivatives

Fluazaindolizine (8-Chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide)
  • Structural Differences : The N-substituent is a 2-chloro-5-methoxyphenylsulfonyl group instead of a pyridylphenyl group.
  • Activity : Demonstrated efficacy as a next-generation nematicide with improved selectivity and safety profiles .
  • Key Data :

    Property Fluazaindolizine Target Compound
    N-Substituent 2-Chloro-5-methoxyphenylsulfonyl 3-[5-(Trifluoromethyl)pyridin-2-yl]phenyl
    Bioactivity Nematicidal Likely similar (structural analogy)
    Selectivity High (reduced off-target effects) To be determined
Compound 3 (N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide)
  • Structural Differences : Lacks chloro and trifluoromethyl groups; simpler phenyl and pyridyl substituents.
  • Relevance : Used in early pharmacological studies, highlighting the role of carboxamide in binding interactions .

Ester and Alcohol Derivatives

Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1216024-49-5)
  • Structural Differences : Ethyl ester replaces the carboxamide group.
  • Impact : Esters generally exhibit higher lipophilicity but lower metabolic stability compared to carboxamides. This compound is a precursor in carboxamide synthesis .
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1237838-84-4)
  • Structural Differences: Methanol substituent at position 2.
  • Relevance : Demonstrates the versatility of imidazo[1,2-a]pyridine derivatives for functional group interconversion .

Nitro and Sulfonyl-Substituted Analogs

6-Chloro-3-Nitro-8-(Pyridin-4-yl)-2-[(3,3,3-Trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine
  • Structural Differences : Contains nitro and sulfonylmethyl groups.
  • Activity: Nitro groups often enhance antitrypanosomal activity but may increase toxicity. This compound was synthesized via palladium-catalyzed cross-coupling .
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine

Amino-Substituted Derivatives

2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (Compound 24)
  • Structural Differences: Amino group at position 8 instead of chloro; dimethoxyphenyl and phenethyl substituents.
  • Impact: Amino groups improve aqueous solubility but may reduce metabolic stability. HPLC purity >99% indicates suitability for biological testing .

Tetrahydroimidazo[1,2-a]pyridines

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Structural Differences: Partially saturated core (tetrahydro), with cyano and nitro groups.
  • Properties: Melting point 243–245°C; HRMS-confirmed structure.

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